4-氯-6-甲基吡啶酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-methylpicolinamide is a compound of interest in various fields of chemistry and pharmacology. It is a derivative of picolinamide, modified with a chlorine and a methyl group. Its relevance spans across different areas, such as medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis:

- 4-Chloro-6-methylpicolinamide is synthesized from picolinic acid through a series of reactions including nucleophilic substitution. For instance, Hehua Xiong et al. (2018) described the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for synthesizing many biologically active compounds, by a three-step process starting from picolinic acid (Xiong et al., 2018).

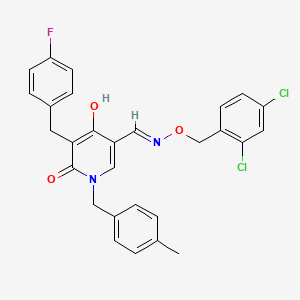

Molecular Structure Analysis:

- The molecular structure of 4-Chloro-6-methylpicolinamide and its derivatives often exhibits significant complexity. For instance, Mulqi et al. (1982) analyzed the molecular structure of a chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) complex, demonstrating the intricate coordination environment and molecular geometry of such compounds (Mulqi et al., 1982).

Chemical Reactions and Properties:

Chlorination and Substitution Reactions: Moshchitskii et al. (1968) studied the chlorination of α,α′-aminopicoline, a related compound, revealing that chlorination primarily occurs in the pyridine nucleus without affecting the methyl group (Moshchitskii et al., 1968).

Photodehalogenation: Rollet et al. (2006) investigated the photochemistry of 6-chloropicolinic acid derivatives, a structural analogue, demonstrating both heterolytic and homolytic photodehalogenation processes (Rollet et al., 2006).

Physical Properties Analysis:

The physical properties of 4-Chloro-6-methylpicolinamide, such as solubility, melting point, and crystalline structure, are influenced by its functional groups. However, specific studies detailing these properties were not found in the search.

Chemical Properties Analysis:

The chemical properties of 4-Chloro-6-methylpicolinamide, including its reactivity, stability, and interaction with other chemical entities, are shaped by the presence of the chlorine and methyl groups. For example, Jiang et al. (2015) described a copper/6-methylpicolinic acid catalyzed coupling reaction, indicating the potential reactivity of such compounds in synthetic processes (Jiang et al., 2015).

科学研究应用

抗肿瘤药物的合成

4-氯-6-甲基吡啶酰胺作为各种抗肿瘤药物的合成中间体。例如,它在索拉非尼布(一种抗肿瘤药物)的合成中发挥着关键作用,通过酰胺化和芳香亲核取代等过程促进关键中间体的形成。这种合成具有成本效益、简单性、高产率和符合绿色化学原则的特点(Yao Jian-wen, 2012)。

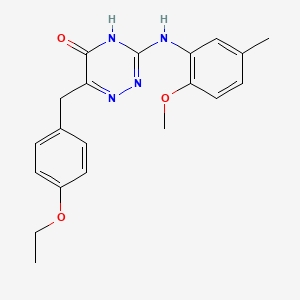

N-甲基吡啶酰胺-4-硫醇衍生物的开发

从4-氯-6-甲基吡啶酰胺合成的新型N-甲基吡啶酰胺-4-硫醇衍生物在各种人类癌细胞系上展示出广谱抗增殖活性,甚至超过已建立的药物如索拉非尼布。这些化合物的分子对接研究,特别是6p化合物,显示出与特定激酶靶点的稳定相互作用,暗示了它们作为靶向抗肿瘤药物的潜力(Ting-ting Huang et al., 2012)。

衍生物作为抗肿瘤药物

4-氯-6-甲基吡啶酰胺的衍生物,如4-(4-甲酰胺基苯基氨基)-N-甲基吡啶酰胺系列,已被合成并对肿瘤细胞系进行评估。这些化合物,特别是最有效的类似物5q,展示出广谱抗增殖活性,并且可以显著延长患结肠癌的小鼠的寿命。它们的作用涉及抑制血管生成以及诱导凋亡和坏死,使它们成为抗癌治疗的有希望的候选药物(Nana Meng et al., 2021)。

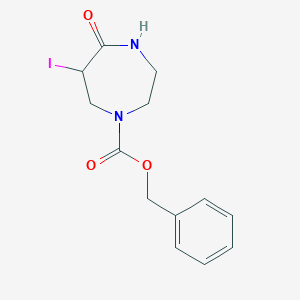

衍生物的微生物活性

从4-氯-6-甲基吡啶酰胺合成的4-氯吡啶-2-基衍生物表现出抑菌和抗结核活性。合成过程涉及与各种化合物的反应,得到的产物对特定细菌和结核病菌显示出显著活性,暗示在治疗传染病方面具有潜在应用(A. Bogdanowicz et al., 2009)。

基于喹唑啉酮的抗肿瘤药物的合成

4-氯-6-甲基吡啶酰胺有助于设计和合成基于喹唑啉酮的抗肿瘤药物。这些药物的独特生化特性,包括它们对各种癌细胞系的强烈细胞毒性和新颖的细胞周期阻滞特性,使它们在癌症治疗中具有价值(V. Bavetsias et al., 2002)。

安全和危害

作用机制

Target of Action

This compound is a polar organic compound that interacts with hydrogen bonds

Mode of Action

It has been shown to inhibit the value-added of cancer cells by inhibiting protein synthesis . This suggests that it may interact with its targets to disrupt protein synthesis, thereby inhibiting the growth of cells.

Biochemical Pathways

The compound’s potential to inhibit protein synthesis suggests it may affect pathways related to protein production and cell growth .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

It has been shown to inhibit the growth of human hepatocellular carcinoma cells, bcr/abl kinase, and hct116 cells . This suggests that the compound may have antiproliferative effects on certain types of cancer cells.

Action Environment

Safety data suggests that exposure to dust, mist, gas, or vapours of the compound should be avoided

属性

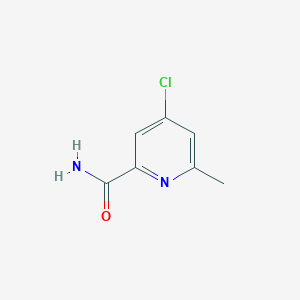

IUPAC Name |

4-chloro-6-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKOCLQLWRAMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

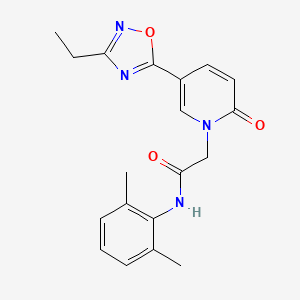

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

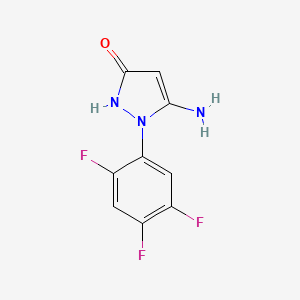

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)

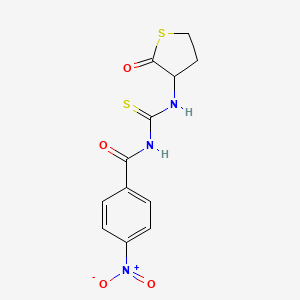

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

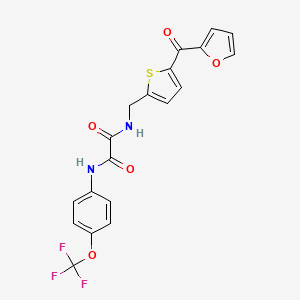

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)